Technical Whitepaper & Advanced Safety Guide: N-(2-chloroethyl)-N-methylsulfamoyl chloride
Technical Whitepaper & Advanced Safety Guide: N-(2-chloroethyl)-N-methylsulfamoyl chloride
Here is an in-depth technical whitepaper and safety data guide for N-(2-chloroethyl)-N-methylsulfamoyl chloride, designed for researchers and drug development professionals.
Target Audience: Analytical Chemists, Synthetic Methodologists, and EHS (Environmental Health & Safety) Professionals.
Introduction & Chemical Identity
N-(2-chloroethyl)-N-methylsulfamoyl chloride (CAS: 58425-10-8) is a highly reactive, bifunctional electrophile utilized primarily as an intermediate in advanced organic synthesis and pharmaceutical development [1]. Structurally, it merges a sulfamoyl chloride moiety with a 2-chloroethyl group (a structural motif analogous to nitrogen mustards). This dual reactivity makes it a versatile building block for synthesizing complex sulfonamides and cyclic structures, but it also imparts significant toxicity, corrosivity, and moisture sensitivity [2].
Understanding the mechanistic causality behind its reactivity is paramount for both successful application and rigorous laboratory safety.
Physicochemical Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 58425-10-8 | Unique identifier for chemical tracking [1]. |
| Molecular Formula | C3H7Cl2NO2S | Indicates high halogen content; precursor to HCl upon degradation. |
| Molecular Weight | 192.06 g/mol | Utilized for stoichiometric calculations in assays [2]. |
| Structural Class | Sulfamoyl Chloride / Alkyl Chloride | Bifunctional electrophile; susceptible to nucleophilic attack. |
| Moisture Sensitivity | Extremely High | Rapidly hydrolyzes in ambient humidity to yield corrosive HCl gas. |
Mechanistic Toxicology & Reactivity Profile
As a Senior Application Scientist, it is critical to view safety not as a checklist, but as a direct consequence of molecular behavior. The hazards of N-(2-chloroethyl)-N-methylsulfamoyl chloride stem from its two electrophilic centers:
-
The Sulfamoyl Chloride Group: Highly susceptible to hard nucleophiles (like water or amines). Hydrolysis generates hydrochloric acid (HCl) and a sulfonic acid derivative. This is the primary driver of its corrosive nature to skin, eyes, and respiratory tracts.
-
The 2-Chloroethyl Group: Acts as an alkylating agent. Under physiological conditions, it can form a highly reactive aziridinium ion intermediate, which readily cross-links with biological nucleophiles (e.g., DNA bases, protein thiols). This imparts potential mutagenic and severe tissue-damaging properties.
Caption: Divergent reactivity pathways: Environmental hydrolysis vs. biological alkylation.
Laboratory Safety & PPE Causality
Standard safety protocols must be elevated when handling bifunctional electrophiles. The following PPE and engineering controls are mandated based on the compound's specific degradation pathways:
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Respiratory Protection: Must be handled exclusively inside a certified Class II Type B2 fume hood or an inert glovebox. Causality: Ambient moisture initiates hydrolysis, releasing volatile, corrosive HCl gas which causes severe pulmonary edema if inhaled.
-
Hand Protection: Double-gloving with heavy-duty Nitrile (outer) and Butyl rubber (inner). Causality: The lipophilic nature of the 2-chloroethyl group allows rapid penetration through standard thin latex, while the corrosive sulfamoyl chloride rapidly degrades single-layer nitrile.
-
Eye/Face Protection: Snug-fitting chemical splash goggles and a full face shield.
Validated Experimental Workflows
Workflow A: Analytical Characterization (NMR Purity Verification)
To ensure trustworthiness in downstream synthesis, the purity of the reagent must be verified. Because of its moisture sensitivity, standard analytical prep will fail, leading to false degradation peaks.
Step-by-Step Methodology:
-
Preparation of Environment: Purge a glovebag or glovebox with ultra-high purity (UHP) Argon to achieve <5 ppm H2O. Causality: Prevents premature hydrolysis of the sulfamoyl chloride bond during sample transfer.
-
Solvent Selection: Utilize strictly anhydrous, ampouled Deuterated Chloroform (
) stored over activated 4Å molecular sieves. Do not use DMSO-d6. Causality: DMSO can act as an oxygen nucleophile, reacting exothermically with sulfamoyl chlorides. -
Sample Dissolution: Weigh 15 mg of N-(2-chloroethyl)-N-methylsulfamoyl chloride into an oven-dried NMR tube. Add 0.6 mL of anhydrous
. -
Sealing: Cap the NMR tube and seal with PTFE tape before removing it from the inert atmosphere.
-
Acquisition: Acquire
and spectra immediately. Look for the characteristic downfield shift of the methylene protons adjacent to the sulfamoyl group to confirm structural integrity.
Workflow B: Emergency Quenching & Decontamination Protocol
In the event of a localized spill inside a fume hood, immediate and chemically logical neutralization is required.
Step-by-Step Methodology:
-
Evacuation & Isolation: Lower the fume hood sash completely. Allow the exhaust system to clear any initial HCl gas burst for 2 minutes.
-
Preparation of Quenching Solution: Prepare a 5% (w/v) aqueous solution of Sodium Carbonate (
). Causality: A mild base is required. Using a strong base like NaOH will cause a violent, uncontrolled exothermic reaction with the sulfamoyl chloride, potentially aerosolizing the alkylating agent. provides controlled hydrolysis buffered by evolution. -
Application: Working from the perimeter of the spill inward, slowly pour the
solution over the spilled chemical. -
Verification: Wait for effervescence (bubbling of
) to cease. This indicates the complete hydrolysis of the sulfamoyl chloride to the relatively benign sulfonate salt, and the neutralization of the generated HCl. -
Absorption & Disposal: Cover the neutralized liquid with an inert, non-combustible absorbent (e.g., diatomaceous earth). Sweep into a chemically resistant polyethylene container, label as "Halogenated Aqueous Waste," and submit to EHS.
Caption: Step-by-step chemical spill decontamination and quenching workflow.
References
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Chemsrc. (2025). CAS#:58425-10-8 | N-(2-chloroethyl)-N-methylsulfamoyl chloride. Retrieved March 1, 2026, from[Link]
